molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No. B2581444
CAS RN: 20877-81-0
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
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Description

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as MBOA, is a naturally occurring compound isolated from maize (Zea mays) and sorghum (Sorghum bicolor) plants. It is a key component of the plant's defense system, and is known to be involved in the protection of plants from pests and diseases. MBOA has a wide range of applications in the scientific research community, ranging from its use as a synthetic precursor to its role as a biochemical and physiological regulator. In

Scientific Research Applications

Alkylidenephosphoranes in Heterocyclic Synthesis

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione and its N-methyl analogue are reactive with alkylidenephosphoranes, leading to the synthesis of substituted quinolines, benzazepines, indanone, and furan derivatives. This reactivity outlines potential pathways in heterocyclic synthesis, exploring the formation of these products and their respective mechanisms (Kamel & Abdou, 2007).

Nucleophilic Reactions and Synthetic Methodologies

The compound reacts with anions of 1,4-dihydro-5H-pyrazol-5-ones, leading to the synthesis of pyrazolo[5,1-b]quinazolin-9-ones through nucleophilic attacks. The research highlights the importance of substituents, offering insights into new synthetic methods for preparing 5-(alkylthio)-2-aminobenzoic acids and subsequent synthesis of substituted pyrazolo[5,1-b]quinazolin-9-ones (Sircar, Capiris, & Kesten, 1981).

Domino Reactions for Imidazoquinoline Derivatives

The compound interacts with substituted acetonitriles, initiating a domino reaction that yields imidazo[1,2-a]quinoline-2,5(1H,3H)-diones and related derivatives. The research discusses the reaction pathway, limitations, and confirms the structure of the imidazoquinoline derivatives through X-ray crystallography (Iminov et al., 2008).

X-ray Crystallography and NMR Spectroscopy

The anti-inflammatory drug Droxicam, closely related to 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, has been studied using X-ray crystallography and NMR spectroscopy. The research offers comprehensive insights into the structural characteristics of such compounds (Frigola, 1988).

Synthesis of Benzoxazine Monomers and Oligomers

Benzoxazine monomers are synthesized using 1,3,5-triphenylhexahydro-1,3,5-triazine intermediates, and the mechanism of this synthesis is elucidated using various analytical techniques. The research contributes to the understanding of benzoxazine chemistry and the synthesis of novel monomers (Brunovska, Liu, & Ishida, 1999).

NMR Structural Study of Benzoxazines

Structural analysis of substituted 1,2-dihydro-4H-3,1-benzoxazines is performed using NMR spectroscopy, providing detailed insights into the configurational and conformational properties of these compounds. The study adds depth to the structural knowledge of benzoxazines (Neuvonen, Pohtola, & Pihlaja, 1989).

Novel Synthesis of Spiro Heterocycles

The compound is used in a one-pot synthesis of novel spiro heterocycles, highlighting the role of substituents in intramolecular cyclization. The environmentally benign character of this synthesis, using non-toxic chemicals and generating no waste, underscores its significance (Saxena, Goswami, Khanna, Bhagat, & Jain, 2004).

properties

IUPAC Name

5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDXWPWJNDBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

CAS RN

20877-81-0
Record name 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of CDI (49.35 g, 305 mmol) in 100 mL of dioxane was added at room temperature a solution of the anthranilic acid (20 g, 132 mmol) in 100 mL of dioxane over 30 minutes. The reaction was stirred at ambient temperature until the mild exotherm subsided. The reaction mixture was filtered through a bed of silica gel (dioxane), concentrated then diluted with about 200 mL of water. The resulting precipitate was filtered, washed with water and dried affording 20.3 g (87%) of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione.
Name
Quantity
49.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trichloromethyl carbonochloridate (2.04 mL, 16.9 mmol) was added to 2-amino-6-methylbenzoic acid (2.13 g, 14.1 mmol) in anhydrous dioxane (32 mL) under nitrogen, then refluxed for 30 minutes. Diethyl ether (100 mL) was added, and the precipitated solid was collected by filtration to give 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (1.4 g, 56%) which was used without further purification.
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepared analogously to Compound 27E replacing 2-amino-6-fluorobenzoic acid with 2-amino-6-methylbenzoic acid. 1H NMR (DMSO-d6, 500 MHz) δ 2.32 (s, 3H), 7.09 (m, 1H), 7.21-7.25 (m, 1H), 7.51-7.61 (m, 1H), 11.65 (br.s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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